An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3-methylphenethylamine
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3-methylphenethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-chloro-3-methylphenethylamine, a substituted phenethylamine derivative. The document details a common and effective two-step synthetic pathway, including a Henry reaction followed by a reduction. It also presents the expected analytical data for the characterization of the final compound. This guide is intended for use by professionals in the fields of chemical research, drug discovery, and development.
Synthetic Pathway Overview
The synthesis of 4-chloro-3-methylphenethylamine is typically achieved through a two-step process starting from 4-chloro-3-methylbenzaldehyde.
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Step 1: Henry Reaction (Nitroaldol Condensation) : The initial step involves the condensation of 4-chloro-3-methylbenzaldehyde with nitromethane. This base-catalyzed reaction, known as the Henry reaction, forms the intermediate compound, 1-(4-chloro-3-methylphenyl)-2-nitroethene.[1]
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Step 2: Reduction of the Nitroalkene : The intermediate β-nitrostyrene is subsequently reduced to the target phenethylamine. Both the nitro group and the alkene double bond are reduced in this step. A common and effective method for this transformation is the use of sodium borohydride in the presence of copper(II) chloride.[2][3]
Below is a visualization of the synthetic pathway.
Experimental Protocols
Step 1: Synthesis of 1-(4-Chloro-3-methylphenyl)-2-nitroethene
This procedure outlines the Henry reaction between 4-chloro-3-methylbenzaldehyde and nitromethane.
Materials:
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4-Chloro-3-methylbenzaldehyde (1.0 eq)
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Nitromethane (3.0 eq)
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Ammonium acetate (0.5 eq)
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Glacial acetic acid (solvent)
Procedure:
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A solution of 4-chloro-3-methylbenzaldehyde (1.0 eq) and ammonium acetate (0.5 eq) in glacial acetic acid is prepared in a round-bottom flask.
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Nitromethane (3.0 eq) is added to the solution.
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The reaction mixture is heated to reflux (approximately 100-110 °C) and stirred for 2-4 hours.
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The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is allowed to cool to room temperature and then poured into ice-cold water.
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A yellow precipitate of 1-(4-chloro-3-methylphenyl)-2-nitroethene will form.
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The solid is collected by vacuum filtration, washed thoroughly with water, and dried.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Step 2: Synthesis of 4-Chloro-3-methylphenethylamine
This protocol describes the reduction of the nitrostyrene intermediate to the final amine product.
Materials:
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1-(4-Chloro-3-methylphenyl)-2-nitroethene (1.0 eq)
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Sodium borohydride (NaBH₄) (10.0 eq)
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Copper(II) chloride dihydrate (CuCl₂·2H₂O) (3.0 eq)
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Isopropanol (solvent)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Dichloromethane (DCM) or Diethyl ether
Procedure:
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In a large round-bottom flask, 1-(4-Chloro-3-methylphenyl)-2-nitroethene (1.0 eq) is dissolved in isopropanol.[2]
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In a separate beaker, copper(II) chloride dihydrate (3.0 eq) is dissolved in a minimal amount of water and added to the reaction flask.
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The mixture is cooled in an ice bath to 0 °C with vigorous stirring.
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Sodium borohydride (10.0 eq) is added slowly in small portions. The addition is exothermic, and the temperature should be maintained below 20 °C.
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After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
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The reaction is quenched by the slow addition of 2M HCl until the solution is acidic (pH ~1-2).
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The mixture is stirred for an additional 30 minutes.
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The isopropanol is removed under reduced pressure.
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The remaining aqueous solution is washed with dichloromethane or diethyl ether to remove any non-basic impurities.
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The aqueous layer is then basified to pH >12 with a concentrated NaOH solution.
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The freebase product is extracted from the aqueous layer with dichloromethane or diethyl ether (3x).
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The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated under reduced pressure to yield 4-chloro-3-methylphenethylamine as an oil.
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For purification and stable storage, the amine can be converted to its hydrochloride salt by dissolving the freebase in a suitable solvent (e.g., ether) and adding a solution of HCl in the same solvent. The resulting precipitate is collected by filtration and dried.
Characterization Data
The following tables summarize the expected physical and spectroscopic data for 4-chloro-3-methylphenethylamine. This data is predicted based on the analysis of structurally similar compounds.[4][5]
Physical and Mass Spectrometry Data
| Property | Value |
| Molecular Formula | C₉H₁₂ClN |
| Molecular Weight | 169.65 g/mol |
| Appearance | Colorless to pale yellow oil (Freebase) |
| Boiling Point | Not readily available; likely >200 °C |
| Mass Spec (EI) m/z | 169/171 (M+, Cl isotope pattern), 140 (M-CH₂NH₂), 125 |
Predicted NMR Spectroscopic Data (in CDCl₃)
¹H NMR:
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.20 | d | 1H | Ar-H (H5) |
| ~ 7.05 | d | 1H | Ar-H (H6) |
| ~ 6.95 | s | 1H | Ar-H (H2) |
| ~ 2.90 | t | 2H | -CH₂-NH₂ (β-CH₂) |
| ~ 2.70 | t | 2H | -CH₂-Ar (α-CH₂) |
| ~ 2.30 | s | 3H | Ar-CH₃ |
| ~ 1.40 (variable) | br s | 2H | -NH₂ |
¹³C NMR:
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~ 139 | Ar-C (C1) |
| ~ 138 | Ar-C (C3) |
| ~ 134 | Ar-C (C4) |
| ~ 130 | Ar-C (C5) |
| ~ 128 | Ar-C (C6) |
| ~ 126 | Ar-C (C2) |
| ~ 43 | -CH₂-NH₂ (β-C) |
| ~ 36 | -CH₂-Ar (α-C) |
| ~ 20 | Ar-CH₃ |
Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium | N-H stretch (primary amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Medium | Aliphatic C-H stretch |
| ~ 1600, ~1480 | Strong | Aromatic C=C stretch |
| ~ 1050 | Strong | C-Cl stretch |
| ~ 800 - 900 | Strong | Ar-H out-of-plane bend |
Experimental Workflow and Logic
The general workflow for the synthesis and characterization of the target compound is outlined in the diagram below. This process ensures the correct synthesis, purification, and verification of the final product's identity and purity.
References
- 1. Henry Reaction [organic-chemistry.org]
- 2. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mzCloud – 4 Chloroamphetamine [mzcloud.org]
- 5. p-Methylphenethylamine | C9H13N | CID 76751 - PubChem [pubchem.ncbi.nlm.nih.gov]
